

Mechanism of Action: Ciraparantag vs. Approved Agents

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Compound Focus: Ciraparantag

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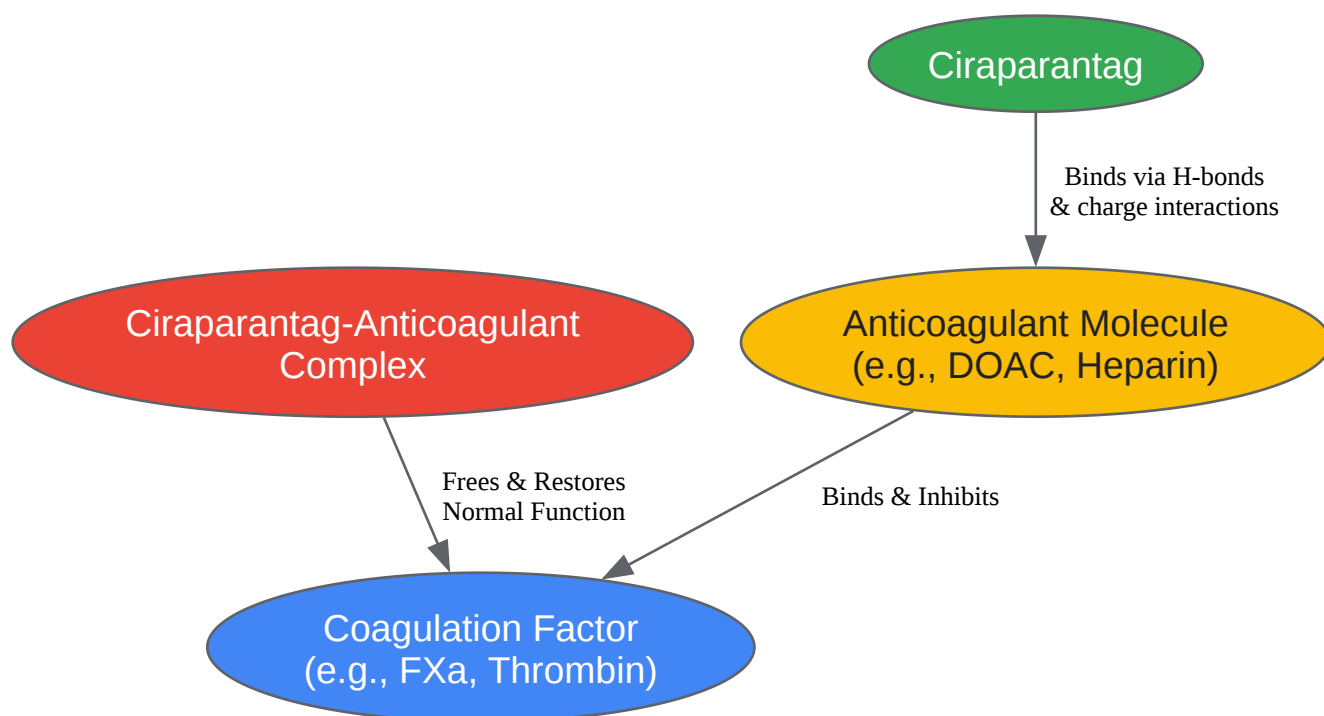
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The following table compares the mechanisms of **ciraparantag** and approved reversal agents.

Reversal Agent	Mechanism of Action	Molecular Target	Anticoagulants Reversed
Ciraparantag	Small, synthetic cation that binds directly to anticoagulants via non-covalent hydrogen bonding and charge-charge interactions, disrupting their binding to endogenous targets [1] [2]	The anticoagulant molecule itself (a "universal" binder) [1]	FXa inhibitors (apixaban, rivaroxaban, edoxaban), FIIa inhibitor (dabigatran), LMWH (enoxaparin), UFH [1] [3]
Andexanet Alfa	Recombinant, modified, enzymatically inactive Factor Xa (FXa) decoy that binds FXa inhibitors with high affinity [3]	FXa inhibitors [3]	FXa inhibitors (apixaban, rivaroxaban, edoxaban), LMWH (enoxaparin) [3]
Idarucizumab	Humanized monoclonal antibody fragment (Fab) that binds specifically to dabigatran and its metabolites [4]	Dabigatran molecule [4]	FIIa inhibitor (dabigatran) only [4]

The mechanism of **ciraparantag** can be visualized as follows:



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Efficacy Data from Preclinical and Clinical Studies

The following table summarizes key quantitative data on **ciraparantag's** efficacy in reversing anticoagulation.

Study Model	Anticoagulant	Ciraparantag Dose	Key Efficacy Results	Source
Phase 2 Clinical Trial (Human)	Apixaban (10 mg twice daily, steady state)	30, 60, 120 mg IV	100% of subjects (60 mg & 120 mg) had complete WBCT reversal sustained for 5 hrs vs. 17% with placebo [2]	[2]
Phase 2 Clinical Trial (Human)	Rivaroxaban (20 mg once daily, steady state)	30, 60, 120, 180 mg IV	100% of subjects (180 mg) had complete WBCT reversal sustained for 6 hrs vs. 13% with placebo [2]	[2]

Study Model	Anticoagulant	Ciraparantag Dose	Key Efficacy Results	Source
Phase 1/2 Clinical Trial (Human)	Enoxaparin (1.5 mg/kg)	100 mg, 200 mg IV	WBCT reduced to within 20% of baseline in 2-5 minutes with 200 mg dose [1]	[1]
Rat Tail Transection Model	Rivaroxaban, Apixaban, Dabigatran	Various	Decreased bleeding by >90% , reducing it to the normal range for un-anticoagulated rats [1]	[1]

Detailed Experimental Protocols

For reproducibility, here are the methodologies from key cited experiments.

Clinical Trial Protocol (Phase 2 Studies in Humans)

- **Objective:** To evaluate the efficacy and safety of **ciraparantag** in reversing steady-state anticoagulation with apixaban or rivaroxaban in healthy elderly adults (aged 50-75 years) [2].
- **Study Design:** Randomized, placebo-controlled, single-blind, dose-ranging trials [2].
- **Intervention:**
 - **Anticoagulation Phase:** Subjects received either **apixaban 10 mg orally twice daily for 3.5 days** or **rivaroxaban 20 mg orally once daily for 3 days** to achieve steady-state [2].
 - **Reversal Phase:** At peak anticoagulation (3 hours post-last apixaban dose; 4 hours post-last rivaroxaban dose), subjects were randomized to receive a single **IV dose of ciraparantag (30, 60, 120, or 180 mg)** or placebo over 10 minutes [2].
- **Primary Efficacy Endpoint:** Correction of the **whole blood clotting time (WBCT)**. A "responder" was defined as a subject whose WBCT returned to within 10% of baseline within 1 hour and sustained this reversal through 5 or 6 hours (for apixaban and rivaroxaban, respectively) [2].
- **Note on WBCT:** Standard plasma-based coagulation assays (e.g., PT, aPTT, anti-Xa) are unsuitable for measuring **ciraparantag**'s effect because the citrate or activators in those assays disrupt the **ciraparantag**-anticoagulant complex. The manual WBCT, which requires no reagents, was used as a physiologically relevant biomarker [2].

Preclinical Study Protocol (Rat Tail Transection)

- **Objective:** To evaluate the ability of **ciraparantag** to reduce bleeding in anticoagulated rats [1].
- **Animal Model:** Rats were treated with high doses of various DOACs (rivaroxaban, apixaban, dabigatran) [1].
- **Bleeding Model:** The tail was transected, and blood loss was measured [1].
- **Intervention:** **Ciraparantag** was administered intravenously [1].
- **Outcome Measurement:** **Bleeding volume** was quantified and compared to un-anticoagulated controls. Coagulation parameters (PT, aPTT) were also tracked [1].

Key Considerations for Researchers

- **Status and Development:** **Ciraparantag** remains **investigational** and has not yet received regulatory approval. Phase 3 trials are ongoing [1] [4].
- **Safety Profile:** In clinical trials, **ciraparantag** was well-tolerated. The most common adverse events were **mild and transient**, including **facial flushing, hot flashes, and dysgeusia (altered taste)**. No procoagulant or thrombotic signals were identified in these studies [1] [2].
- **Laboratory Measurement Challenge:** The unique mechanism of **ciraparantag** interferes with standard plasma-based coagulation assays. **Whole Blood Clotting Time (WBCT)** is the validated method for assessing its activity in research settings, which may limit direct comparison with data from other agents measured via anti-Xa assays [2] [5].

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